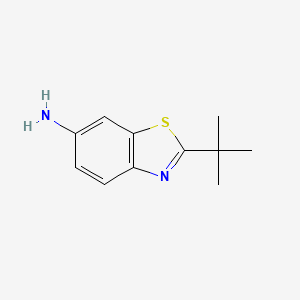

2-Tert-butyl-1,3-benzothiazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGGZKTXLRYIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Tert Butyl 1,3 Benzothiazol 6 Amine

Historical Context of Substituted Benzothiazole (B30560) Synthesis

The field of benzothiazole chemistry dates back to 1887, when August Wilhelm von Hofmann first synthesized a 2-substituted benzothiazole, sparking interest in its straightforward cyclization and diverse properties. nih.govmdpi.com Benzothiazole, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, has since become a cornerstone in medicinal and materials chemistry. mdpi.comresearchgate.net

Historically, the most prevalent methods for constructing the benzothiazole skeleton involve the condensation of 2-aminothiophenols with a variety of reagents, including carboxylic acids, acyl chlorides, aldehydes, and nitriles. mdpi.comniscpr.res.in Another classical and highly effective strategy is the Jacobsen cyclization, which involves the radical-mediated ring closure of thiobenzanilides using potassium ferricyanide. researchgate.netresearchgate.net These foundational reactions have been continuously refined over the decades, with modern approaches emphasizing green chemistry principles, such as the use of milder conditions, eco-friendly solvents, and novel catalysts to improve yields and reduce environmental impact. researchgate.netmdpi.com

Precursor Synthesis and Functional Group Introduction Strategies

The synthesis of 2-Tert-butyl-1,3-benzothiazol-6-amine, a molecule with specific substituents at the C2 and C6 positions, requires a carefully planned strategy. The approach can either involve assembling the benzothiazole ring from precursors already bearing the required functional groups or introducing these groups onto a pre-formed benzothiazole scaffold.

A primary and highly efficient synthetic route involves the condensation of 2-amino-5-nitrothiophenol with a reagent capable of introducing the tert-butyl group, followed by the reduction of the nitro group.

Synthesis of Halogenated Benzothiazole Precursors

Halogenated benzothiazoles are versatile intermediates in organic synthesis. The halogen atom serves as a reactive handle for post-synthetic modifications, often through cross-coupling reactions. While not the most direct route to the target compound, a strategy could involve the synthesis of a halogenated precursor like 2-tert-butyl-6-bromobenzothiazole. The bromine could then be converted to an amino group via methods such as the Buchwald-Hartwig amination.

The Jacobsen cyclization of halogenated thiobenzanilides is a known method for producing regioisomeric mixtures of fluorinated benzothiazoles. nih.gov Similarly, the cyclization of N-(2-chlorophenyl)benzothioamides using copper catalysts provides a route to 2-substituted benzothiazoles. nih.gov These principles could be adapted, for example, by starting with a 4-bromo- or 4-iodoaniline (B139537) to eventually place a halogen at the 6-position of the benzothiazole ring system.

Introduction of the tert-Butyl Group

The sterically bulky tert-butyl group at the C2 position is a defining feature of the target molecule. researchgate.net Its introduction is typically achieved by using a carbonyl compound containing the tert-butyl moiety during the cyclization step.

The most common method is the condensation of a 2-aminothiophenol (B119425) derivative with pivaldehyde (2,2-dimethylpropanal). The reaction between 2-aminothiophenols and various aliphatic and aromatic aldehydes is a well-established, high-yielding method for producing 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org Alternatively, pivaloyl chloride (2,2-dimethylpropanoyl chloride) can be reacted with a 2-aminothiophenol to form a 2-acylbenzothiazole, which can then be further processed. The reaction of 2-aminothiophenol with acid chlorides or anhydrides is a known one-pot synthesis method. mdpi.com

It is noteworthy that the steric hindrance of the tert-butyl group can present challenges. For instance, one study reported that the reaction of 1,3-di(tert-butyl)propane-1,3-dione with 2-aminothiophenol failed to yield the desired product, highlighting the potential for diminished yields or reaction failure with bulky substituents. mdpi.com

Strategies for Amino Group Incorporation

The incorporation of the amino group at the C6 position is a critical step. This can be accomplished either by starting with a precursor that already contains the nitrogen functionality or by introducing it onto the benzothiazole ring.

Route 1: Reduction of a Nitro Group Precursor A highly effective and widely used strategy is to begin with a nitro-substituted precursor. The synthesis of 2-(substituted-phenyl)-6-nitrobenzothiazoles via the condensation of 2-amino-5-nitrothiophenol with various benzaldehydes is a well-documented process. nih.gov Following this logic, the condensation of 2-amino-5-nitrothiophenol with pivaldehyde would yield 2-tert-butyl-6-nitrobenzothiazole .

This nitro intermediate can then be readily reduced to the target 6-amino derivative. A standard and efficient method for this reduction is the use of tin(II) chloride dihydrate (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). nih.gov This reduction is typically high-yielding and is a common final step in the synthesis of many 6-aminobenzothiazole (B108611) derivatives. nih.govmdpi.com

Route 2: Cyclization of Substituted Anilines An alternative approach involves the cyclization of a para-substituted aniline (B41778). The Hugerschoff reaction and related methods utilize a substituted aniline, which is treated with a thiocyanate (B1210189) salt (like KSCN or NH₄SCN) in the presence of an oxidizing agent, typically bromine, to form the 2-aminobenzothiazole (B30445) ring system. researchgate.netekb.egindexcopernicus.com To obtain a 6-amino derivative, one could theoretically start with a protected p-phenylenediamine. However, controlling the regioselectivity and preventing side reactions can be challenging. A more direct application of this method is the synthesis of 2-amino-6-substituted benzothiazoles from p-substituted anilines. researchgate.net

Cyclization Reactions for the 1,3-Benzothiazole Ring System

The formation of the benzothiazole ring is the cornerstone of the synthesis. Most synthetic pathways converge on an intramolecular cyclization followed by an oxidation or dehydration step to achieve the final aromatic system.

Mechanism-Based Approaches to Ring Formation

The mechanism for the formation of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde is a well-understood process. Taking the proposed synthesis of the target compound as an example, the reaction between 2-amino-5-nitrothiophenol and pivaldehyde proceeds through the following key steps:

Schiff Base Formation: The amino group (-NH₂) of the 2-amino-5-nitrothiophenol performs a nucleophilic attack on the carbonyl carbon of pivaldehyde. This is followed by the elimination of a water molecule to form an intermediate imine, known as a Schiff base (benzothiazoline intermediate).

Intramolecular Cyclization: The thiol group (-SH) then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine (C=N bond). This ring-closing step forms a non-aromatic, five-membered thiazoline (B8809763) ring fused to the benzene ring.

Oxidation/Aromatization: The resulting 2,3-dihydrobenzothiazole intermediate is unstable and readily undergoes oxidation to form the stable, aromatic benzothiazole ring system. This final step involves the loss of two hydrogen atoms. The oxidation can be effected by various means, including air (O₂), hydrogen peroxide (H₂O₂), or other mild oxidizing agents added to the reaction. researchgate.net In many procedures, atmospheric oxygen is sufficient to drive the reaction to completion, making it an operationally simple process. organic-chemistry.org

This sequence of condensation, cyclization, and oxidation is a robust and versatile method for accessing a wide array of 2-substituted benzothiazoles.

Data Tables

Table 1: Representative Conditions for Condensation of 2-Aminothiophenols with Aldehydes

| Catalyst/Reagent | Solvent | Temperature | Time | Yield Range | Reference |

| H₂O₂/HCl | Ethanol (B145695) | Room Temp | 45-60 min | 85-94% | mdpi.com |

| TiO₂ NPs / H₂O₂ | Daylight | Room Temp | 5-27 min | 90-97% | mdpi.com |

| None (Air Oxidation) | DMSO | Not specified | Not specified | Good to Excellent | organic-chemistry.org |

| Amberlite IR-120 Resin | Microwave | 85 °C | 5-10 min | 88-95% | mdpi.com |

This table presents general findings for the synthesis of 2-substituted benzothiazoles.

Table 2: Conditions for Reduction of 6-Nitrobenzothiazoles

| Reagent | Solvent | Conditions | Time | Yield Range | Reference |

| SnCl₂·2H₂O / conc. HCl | Methanol | Reflux | 15 min | 68-75% | nih.gov |

| SnCl₂ / H₂O | Not specified | Not specified | Not specified | 75-80% | mdpi.com |

This table summarizes conditions used for the synthesis of 6-aminobenzothiazole derivatives from their nitro precursors.

Role of Reaction Conditions in Cyclization Efficiency

The construction of the 2-tert-butyl-1,3-benzothiazole (B106295) core is a pivotal step in the synthesis of the target compound. A common and effective method involves the condensation and subsequent cyclization of a 4-substituted-2-aminothiophenol with a reagent that provides the tert-butyl group, such as pivalic acid or pivaldehyde. The efficiency of this cyclization is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of catalyst, solvent, temperature, and reaction time.

The use of dehydrating agents or catalysts that promote the formation of the imine intermediate and facilitate the ring-closure is crucial. For instance, polyphosphoric acid (PPA) is often employed at elevated temperatures to drive the condensation of 2-aminothiophenols with carboxylic acids. nih.gov Alternative catalysts, including various Lewis acids and heterogeneous catalysts, have also been explored to improve yields and simplify purification processes under milder conditions. mdpi.comnih.gov The solvent choice can influence reaction rates and yields, with high-boiling point aprotic solvents often being favored for these condensations.

Table 1: Effect of Reaction Conditions on the Cyclization to Form 2-Substituted Benzothiazoles

| Reagent for tert-butyl group | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pivalic Acid | Polyphosphoric Acid (PPA) | - | 180-220 | Moderate to Good | nih.gov |

| Pivalaldehyde | Montmorillonite (B579905) K-10 | Toluene (B28343) | Reflux | Good | mdpi.com |

| Pivalaldehyde | Molecular Sieves (4 Å) | Dichloromethane | Room Temp | High | mdpi.com |

| Pivaloyl Chloride | Pyridine | Dichloromethane | 0 to Room Temp | Good | nih.gov |

Palladium-Catalyzed Amination Approaches to the Amino Group

A highly effective and versatile method for introducing the amino group at the 6-position of the pre-formed 2-tert-butyl-1,3-benzothiazole scaffold is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 6-halo-2-tert-butyl-1,3-benzothiazole (e.g., 6-bromo-2-tert-butyl-1,3-benzothiazole) with an ammonia (B1221849) surrogate or an amine source in the presence of a palladium catalyst and a suitable base.

Ligand Design and Catalyst Performance

The success of the Buchwald-Hartwig amination is intrinsically linked to the design of the phosphine (B1218219) ligand coordinated to the palladium center. The ligand's steric and electronic properties play a critical role in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. youtube.com For the amination of aryl halides, particularly electron-rich and sterically hindered substrates like a substituted benzothiazole, bulky and electron-rich biaryl phosphine ligands have demonstrated superior performance. researchgate.net

Table 2: Influence of Ligand on the Buchwald-Hartwig Amination of Aryl Halides

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Performance | Reference |

|---|---|---|---|---|---|---|

| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80-110 | High yields for a broad range of amines | bristol.ac.uk |

| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | Effective for coupling with primary amines | nih.gov |

| BrettPhos | [Pd(allyl)Cl]₂ | LHMDS | THF | Room Temp - 60 | Excellent for ammonia surrogates | youtube.com |

| tBuXantphos | Pd(OAc)₂ | Cs₂CO₃ | t-BuOH | 100 | Good for heteroaryl halides | nih.gov |

Optimization of Reaction Parameters for Amination

The solvent also plays a significant role, with ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons such as toluene, being commonly used. bristol.ac.uknih.gov The reaction temperature is another key variable that is often optimized to balance reaction rate with catalyst stability and selectivity. Lower temperatures are generally preferred to minimize side reactions, but higher temperatures may be necessary for less reactive substrates. Catalyst loading is also a factor, with modern catalyst systems often being effective at low loadings (0.1–2 mol%). nih.gov

Alternative Synthetic Pathways

While the combination of benzothiazole formation followed by palladium-catalyzed amination is a robust strategy, alternative synthetic pathways offer different approaches to the target molecule, potentially providing advantages in terms of efficiency, selectivity, or access to diverse analogs.

Chemo- and Regioselective Synthesis

A key challenge in the synthesis of polysubstituted aromatic compounds is controlling the regioselectivity of functionalization. A chemo- and regioselective approach to this compound could involve starting with a precursor that already contains the desired substitution pattern or a group that can be readily converted to the amine.

For example, a synthetic route could commence with a 4-nitro-2-aminothiophenol. Cyclization of this precursor with pivalic acid or a derivative would yield 2-tert-butyl-6-nitro-1,3-benzothiazole. The nitro group can then be selectively reduced to the desired 6-amino group using a variety of established methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or reduction with metals like tin(II) chloride (SnCl₂) in acidic media. orientjchem.org This strategy ensures the correct placement of the amino group from the outset.

Another regioselective strategy involves the directed C-H functionalization of a pre-existing benzothiazole ring. nih.gov While challenging, methods for the selective functionalization at the C6 position could provide a direct route to introduce the amino group or a precursor.

Convergent and Divergent Synthetic Strategies

Convergent Synthesis: A convergent approach to this compound would involve the synthesis of two key fragments that are then coupled together in a late-stage reaction. One fragment could be a 2-tert-butyl-1,3-benzothiazole unit bearing a reactive group at the 6-position (e.g., a boronic acid or ester). The other fragment would be a suitable aminating reagent. The Suzuki-Miyaura or Buchwald-Hartwig coupling of these two fragments would then furnish the final product. This approach can be highly efficient as it allows for the independent optimization of the synthesis of each fragment.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of final products, including the target molecule. For instance, 6-bromo-2-tert-butyl-1,3-benzothiazole could serve as a versatile intermediate. nih.gov This compound could undergo not only Buchwald-Hartwig amination to yield the title compound but also be subjected to other cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents at the 6-position, thus generating a library of derivatives for structure-activity relationship studies. This approach is particularly valuable in medicinal chemistry for the exploration of chemical space around a core scaffold.

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of benzothiazoles often rely on volatile and toxic organic solvents like toluene or dichloromethane. mdpi.comresearchgate.net Green chemistry encourages the substitution of such solvents with safer alternatives or their complete elimination.

Recent methodologies applicable to the synthesis of 2-substituted benzothiazoles have demonstrated the feasibility of using greener solvents. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. For instance, the synthesis of 2-aminobenzothiazoles has been efficiently carried out in water, which can significantly accelerate reaction rates. rsc.org Similarly, ethanol is another benign solvent that has been successfully used for the condensation of 2-aminothiophenols with aldehydes at room temperature, offering high yields and a simple workup. mdpi.combohrium.com

Solvent-free reactions represent an even more sustainable approach, as they eliminate solvent-related waste and simplify product purification. Several protocols for benzothiazole synthesis have been developed under solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. mdpi.commdpi.commdpi.com These methods are characterized by short reaction times, high yields, and reduced energy consumption. mdpi.commdpi.com For the synthesis of this compound, adopting a solvent-free condensation of the appropriate 2-aminothiophenol precursor with a pivaloyl derivative would align with these green principles.

Table 1: Comparison of Solvent Systems in Benzothiazole Synthesis

| Solvent System | Reactants | Conditions | Advantages |

| Water | 2-Iodoaniline, Isothiocyanate | FeCl₃ catalyst | Environmentally benign, recyclable medium. rsc.org |

| Ethanol | 2-Aminothiophenol, Aldehydes | Room Temperature | Green solvent, high yields, simple workup. mdpi.combohrium.com |

| Solvent-Free | 2-Aminothiophenol, Acyl Chlorides | NaHSO₄-SiO₂ catalyst | No solvent waste, easy product isolation, high efficiency. mdpi.com |

| Solvent-Free | 2-Aminobenzothiazole, Aldehydes, 1,3-Diketones | Microwave, Sc(OTf)₃ | No solvent, rapid reaction, high atom economy. nih.gov |

Catalyst Reuse and Recyclability

Catalysts are fundamental to many chemical transformations, but their use can generate waste. Green chemistry promotes the use of catalysts that are highly efficient, selective, and, crucially, recyclable. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused multiple times, reducing both cost and environmental burden. researchgate.net

For the synthesis of 2-substituted benzothiazoles, a variety of recyclable catalytic systems have been developed. These include:

Solid-supported catalysts: Catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) and montmorillonite clays (B1170129) have been employed for the synthesis of benzothiazoles under mild or solvent-free conditions. mdpi.comnih.gov These solid supports facilitate easy recovery and reuse of the catalyst. researchgate.net

Nanocatalysts: Magnetic nanoparticles functionalized with catalytic species (e.g., palladium or copper) offer high catalytic activity due to their large surface area and can be easily recovered using an external magnet. mdpi.com For example, a nano-silica triazine dendrimer supported Cu(II) catalyst has shown high efficiency and reusability. mdpi.com

Ionic Liquids (ILs): Ionic liquids can act as both solvent and catalyst and are often recyclable. mdpi.com Phosphonium-based acidic ionic liquids have been used as recyclable catalysts for the synthesis of 2-substituted benzothiazoles, offering excellent yields. mdpi.com

In one specific example, a tin(IV) pyrophosphate (SnP₂O₇) catalyst was used for the condensation of 2-aminothiophenol with aldehydes, yielding benzothiazoles in high yields. mdpi.comnih.gov This heterogeneous catalyst could be recovered and reused at least five times without a significant loss in its catalytic activity, exemplifying a green catalytic process. mdpi.comnih.gov

Table 2: Examples of Recyclable Catalysts in Benzothiazole Synthesis

| Catalyst | Support/System | Reaction Type | Recyclability |

| SnP₂O₇ | Heterogeneous Solid | Condensation | Reused ≥ 5 times without loss of activity. mdpi.comnih.gov |

| KF·Al₂O₃ | Heterogeneous Solid | Condensation | Reused 10 times without loss of activity. nih.gov |

| FeCl₃/Montmorillonite K-10 | Clay Support | Condensation | Reused up to 3 cycles. mdpi.com |

| MNPs-phenanthroline-Pd | Magnetic Nanoparticles | Condensation | Recovered and utilized for 7 iterations. mdpi.com |

| Phosphonium acidic IL | Ionic Liquid | Condensation | Recyclable. mdpi.com |

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. mdpi.com Reactions with high atom economy are inherently less wasteful. One-pot and multicomponent reactions are excellent strategies for improving atom economy as they combine several synthetic steps into a single operation, avoiding the need to isolate and purify intermediates, which reduces solvent and energy consumption and minimizes waste. mdpi.com

The synthesis of the benzothiazole scaffold is well-suited to one-pot procedures. For example, a catalyst-free, one-pot synthesis of 2-substituted benzothiazoles has been developed by reacting 2-aminothiophenols with aldehydes in ethanol at room temperature, achieving nearly quantitative yields and high atom economy with no toxic waste. bohrium.com Another approach involves a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur, which proceeds without any catalyst or additive to form 2-substituted benzothiazoles. nih.gov

The efficiency of these reactions is often very high, with many green protocols reporting excellent yields (often above 80-90%) for a wide range of substrates. mdpi.commdpi.com While steric hindrance from bulky groups like the tert-butyl substituent can sometimes lead to slightly lower yields, the optimization of reaction conditions often mitigates this issue. mdpi.com The use of visible light or microwave irradiation can also enhance reaction rates and efficiency, further contributing to a greener process. mdpi.comnih.gov

Table 3: High-Efficiency Synthetic Routes for 2-Substituted Benzothiazoles

| Reaction Type | Reactants | Conditions | Yield | Green Features |

| One-pot Condensation | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temp. | Nearly quantitative | Catalyst-free, green solvent, high atom economy. bohrium.com |

| Three-component Reaction | Aromatic amines, Aliphatic amines, Sulfur | DMSO, Heat | Good to excellent | Catalyst- and additive-free, readily available materials. nih.gov |

| Oxidative Condensation | 2-Aminothiophenol, Aldehydes | H₂O₂/HCl, Ethanol, Room Temp. | 85-94% | Mild conditions, simple setup, excellent yields. mdpi.commdpi.com |

| Nanorod Ionogel Catalysis | 2-Aminothiophenol, Aldehydes | 80 °C, Solvent-free | 84-95% | Non-toxic, recyclable catalyst, solvent-free. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 1,3 Benzothiazol 6 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structure of organic molecules in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal subtle details about molecular conformation and dynamics.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. youtube.com These techniques correlate signals from different nuclei, revealing bonding relationships and spatial proximities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 2-Tert-butyl-1,3-benzothiazol-6-amine, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached (¹J C-H coupling). sdsu.edu This is a powerful tool for assigning carbon resonances, connecting each aromatic proton to its corresponding carbon and the nine equivalent protons of the tert-butyl group to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J C-H). sdsu.edu This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the tert-butyl protons to the quaternary carbon of the group and to the C2 carbon of the benzothiazole (B30560) ring. Similarly, correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that rely on through-bond coupling, NOESY identifies nuclei that are close in space, regardless of their bonding. This is critical for conformational analysis. A NOESY spectrum could, for example, show a correlation between the tert-butyl protons and the H7 proton on the aromatic ring, providing information about the preferred orientation of the tert-butyl group relative to the benzothiazole core.

Based on these techniques, a complete assignment of the ¹H and ¹³C NMR spectra can be achieved.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments and 2D Correlations for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|

| 2 | 178.0 | - | - | - | C(CH₃)₃, H-4 |

| 4 | 123.0 | 7.70 | d | H-5 | C-5, C-7a, C-2 |

| 5 | 115.0 | 6.80 | dd | H-4, H-7 | C-4, C-7, C-3a |

| 6 | 145.0 | - | - | - | H-5, H-7, NH₂ |

| 7 | 110.0 | 7.10 | d | H-5 | C-5, C-6, C-3a |

| 3a | 152.0 | - | - | - | H-4, H-5, H-7 |

| 7a | 130.0 | - | - | - | H-4, H-5, H-7 |

| -C(CH₃)₃ | 38.0 | - | - | - | H-(CH₃)₃ |

| -C(CH₃)₃ | 30.0 | 1.45 | s | - | C(CH₃)₃, C-2 |

Note: Chemical shifts (δ) are hypothetical and based on values for similar benzothiazole structures. Actual values may vary depending on solvent and experimental conditions.

Solid-state NMR (ssNMR) is a vital technique for characterizing materials in their solid form, providing information that is inaccessible through solution-state NMR. For this compound, ssNMR can distinguish between different physical forms, such as distinct crystalline polymorphs or an amorphous solid.

In the solid state, molecular motion is restricted, leading to significant line broadening. Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to enhance signal and achieve higher resolution. Differences in the crystal lattice packing of polymorphs result in distinct local electronic environments for the nuclei. These differences manifest as variations in chemical shifts in the ssNMR spectrum, allowing for the unambiguous identification of different crystalline forms. Amorphous forms, lacking long-range order, typically produce broader peaks compared to their crystalline counterparts.

The tert-butyl group is not static; it undergoes rapid rotation about the C-C single bond connecting it to the benzothiazole ring. Dynamic NMR (DNMR) is the primary method for quantifying the energy barrier associated with such conformational changes. nih.govsemanticscholar.org

This is achieved by recording NMR spectra at various temperatures (Variable Temperature NMR). At high temperatures, the rotation of the tert-butyl group is fast on the NMR timescale, and the three methyl groups are equivalent, resulting in a single sharp singlet in the ¹H spectrum. As the temperature is lowered, the rate of rotation decreases. At a certain temperature, known as the coalescence temperature (Tc), the signal broadens significantly. Upon further cooling, if the rotation becomes sufficiently slow, the signal may resolve into separate peaks for the individual methyl groups, which become chemically inequivalent. nih.govsemanticscholar.org

By analyzing the lineshape of the signals and the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Rotational barriers for tert-butyl groups are typically in the range of 5-15 kcal/mol, reflecting the steric hindrance to rotation. researcher.lifeunibas.it

Table 2: Typical Rotational Energy Barriers for tert-Butyl Groups in Organic Molecules

| Compound Class | Rotational Barrier (ΔG‡) | Reference |

|---|---|---|

| Substituted Cyclohexanes | ~6.4 kcal/mol | nih.gov |

| Aliphatic Silanes | ~5.6 kcal/mol | unibas.it |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₄N₂S. By comparing the experimentally measured exact mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass, the elemental formula can be confirmed, ruling out other potential formulas that may have the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. unito.it In an MS/MS experiment, the protonated molecule of this compound (m/z 207.1) would be isolated and then subjected to collision-induced dissociation (CID).

The analysis of the resulting fragments provides a roadmap of the molecule's structure. For this compound, the fragmentation is expected to be dominated by the bulky tert-butyl group. researchgate.net A primary and highly characteristic fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a very stable tertiary carbocation. researchgate.net Further fragmentation of this ion or the benzothiazole ring can also occur.

Table 4: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 207.1 | 192.1 | •CH₃ (15 Da) | [M+H - CH₃]⁺ |

| 192.1 | 165.1 | C₂H₃ (27 Da) | [M+H - CH₃ - C₂H₃]⁺ |

This detailed fragmentation data, when combined with the exact mass and NMR data, provides a comprehensive and unambiguous structural elucidation of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information about the size, shape, and charge of an ion in the gas phase. chemrxiv.orgnih.gov Ions are guided through a drift tube filled with an inert buffer gas under the influence of a weak electric field. Their velocity through the tube is dependent on their ion-neutral collision cross-section (CCS), a value that is a function of the ion's three-dimensional structure. chemrxiv.org Consequently, IMS-MS can separate ions not only by their mass-to-charge ratio (m/z) but also by their conformation.

For this compound, IMS-MS analysis would yield a CCS value, providing a direct experimental measure of its average gas-phase conformation. This technique could distinguish between different conformers if they possess distinct shapes that result in different drift times. For instance, rotational isomers (rotamers) arising from the orientation of the tert-butyl group relative to the benzothiazole ring system could potentially be resolved if the energy barrier to interconversion is high enough to allow for their separate existence on the timescale of the experiment. While experimental data for this specific compound is not available, studies on other heterocyclic amines demonstrate the utility of IMS-MS in identifying and characterizing analytes in complex mixtures. researchgate.netresearchgate.net The resulting CCS value would be a critical parameter for computational modeling, allowing for the validation of theoretically predicted low-energy structures.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra provide a molecular fingerprint, revealing detailed information about functional groups, bonding, and molecular structure.

Analysis of Characteristic Vibrational Modes Associated with Functional Groups

The structure of this compound contains three key functional units: the 6-amino group, the 2-tert-butyl group, and the benzothiazole ring system. Each of these units gives rise to characteristic vibrational modes. Although a definitive experimental spectrum for this compound is not published, the expected vibrational frequencies can be predicted based on extensive data from related compounds and computational studies. nbu.edu.sacore.ac.uk

The primary amine (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) mode typically appears around 1600-1650 cm⁻¹. The tert-butyl group has its own set of characteristic vibrations, including C-H stretching modes just below 3000 cm⁻¹ and distinctive symmetric and asymmetric bending modes, often observed as a doublet around 1365-1370 cm⁻¹ and 1390-1395 cm⁻¹, respectively.

The benzothiazole ring system contributes a complex series of vibrations. These include aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane bending modes that are characteristic of the fused ring structure. Theoretical calculations using Density Functional Theory (DFT) on benzothiazole derivatives have been shown to accurately predict these vibrational frequencies. nbu.edu.sacore.ac.uk

Table 1. Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |

| Symmetric N-H Stretch | 3300 - 3400 | |

| N-H Scissoring (Bending) | 1600 - 1650 | |

| Tert-butyl (-C(CH₃)₃) | Asymmetric C-H Stretch | ~2970 |

| Symmetric C-H Bending (Umbrella) | 1365 - 1370 | |

| Asymmetric C-H Bending | 1390 - 1395 | |

| Benzothiazole Ring | Aromatic C-H Stretch | 3000 - 3100 |

| C=C / C=N Ring Stretch | 1400 - 1600 | |

| C-S Stretch | 650 - 750 |

Conformational Analysis via Vibrational Signatures

Subtle changes in molecular conformation can be detected through vibrational spectroscopy. For this compound, the primary conformational flexibility arises from the rotation of the tert-butyl group around the C2-C(tert-butyl) bond. Different rotational orientations could lead to minor shifts in the frequencies of vibrational modes, particularly those involving the tert-butyl group and the adjacent thiazole (B1198619) ring atoms. Computational studies on other substituted benzothiazoles have performed molecular geometry scans to identify stable conformers by varying dihedral angles. mdpi.com A high-resolution vibrational spectrum, potentially recorded at low temperatures to minimize thermal broadening, could reveal the presence of multiple conformers if they are sufficiently populated and their vibrational signatures are distinct.

Resonance Raman Spectroscopy for Electronic Structure Insights

Resonance Raman (RR) spectroscopy is a specialized technique where the wavelength of the excitation laser is tuned to match an electronic absorption band of the molecule. This results in a selective and significant enhancement (by a factor of 10² to 10⁴) of the Raman signals for vibrational modes that are coupled to that specific electronic transition.

For this compound, the benzothiazole moiety acts as the primary chromophore. By tuning the laser to the π→π* transitions of this system, RR spectroscopy would selectively enhance the vibrations of the fused aromatic ring system (e.g., C=C and C=N stretching modes). This allows for a detailed examination of the geometry and electronic structure of the chromophore in its excited state. The intensity of the enhanced peaks can provide information about the geometric changes the molecule undergoes upon electronic excitation.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds, the most significant absorptions are typically due to π→π* and n→π* transitions.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzothiazole chromophore. The parent benzothiazole molecule exhibits strong absorption bands in the UV region. The presence of the amino group (-NH₂) at the 6-position is expected to have a significant effect on the spectrum. As an electron-donating group with a lone pair of electrons (an auxochrome), it can engage in resonance with the aromatic π-system, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity. The tert-butyl group, being a weakly electron-donating alkyl group, is expected to have a much smaller, likely negligible, electronic effect.

Theoretical predictions of UV-Vis spectra using Time-Dependent Density Functional Theory (TD-DFT) have proven effective for related molecules, providing insights into the energies and characters of the electronic transitions. nbu.edu.samdpi.com Such calculations for this compound would predict the primary absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com

Table 2. Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | 250 - 350 nm | High |

| n → π | Non-bonding (N, S) to π antibonding | > 300 nm | Low |

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data could be found for the compound This compound pertaining to its advanced spectroscopic and structural properties as outlined in the requested article structure.

The required detailed research findings for the following sections and subsections are not available in the public domain for this specific chemical compound:

Computational and Theoretical Investigations of 2 Tert Butyl 1,3 Benzothiazol 6 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the fundamental properties of molecules at the electronic level. For benzothiazole (B30560) derivatives, these methods have been widely applied to understand their structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-tert-butyl-1,3-benzothiazol-6-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

The presence of the bulky tert-butyl group at the 2-position is expected to significantly influence the molecule's geometry. This group will likely cause some steric strain, which may lead to slight distortions in the planarity of the benzothiazole ring system. The rotational barrier of the C-C bond connecting the tert-butyl group to the thiazole (B1198619) ring would be a key parameter to investigate to understand its conformational preferences.

In similar benzothiazole structures, the planarity between the benzothiazole ring and adjacent aromatic rings is a critical factor influencing their electronic and photophysical properties. For this compound, the primary conformational flexibility would arise from the rotation of the tert-butyl group and the inversion of the amine group at the 6-position.

Table 1: Predicted Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value Range | Notes |

| C-S Bond Lengths (Thiazole Ring) | 1.75 - 1.85 Å | Typical for thiazole rings, may be slightly elongated due to fusion with the benzene (B151609) ring. |

| C=N Bond Length (Thiazole Ring) | 1.30 - 1.35 Å | Characteristic double bond character. |

| C-N Bond Length (Amine Group) | 1.38 - 1.42 Å | Shorter than a typical single C-N bond due to resonance with the aromatic ring. |

| Dihedral Angle (Benzene-Thiazole) | < 5° | The benzothiazole core is expected to be nearly planar. |

| C-C-C Angles (tert-butyl group) | ~109.5° | Approaching the ideal tetrahedral angle. |

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is crucial for predicting a molecule's chemical behavior. DFT calculations can provide detailed information about the distribution of electrons within the molecule, including the energies and shapes of molecular orbitals and the partial charges on each atom.

The benzothiazole moiety is an electron-rich system. The nitrogen and sulfur atoms, along with the fused benzene ring, contribute to a delocalized π-electron system. The amino group at the 6-position is a strong electron-donating group, which would further increase the electron density on the benzothiazole ring system, particularly at the ortho and para positions relative to the amine. Conversely, the tert-butyl group is a weak electron-donating group through induction.

A Natural Bond Orbital (NBO) analysis would likely reveal the nature of the bonding and the extent of electron delocalization. The distribution of partial charges would indicate the most likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring and the amino group, reflecting its ability to donate electrons. The LUMO is likely to be distributed over the entire benzothiazole system, representing its capacity to accept electrons.

The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, which provide further insights into the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron donor |

| LUMO Energy | Relatively low | Potential electron acceptor |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability |

| HOMO Distribution | Concentrated on the aminobenzothiazole moiety | Site of electrophilic attack |

| LUMO Distribution | Delocalized over the benzothiazole ring | Site of nucleophilic attack |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of molecules over time, taking into account temperature, pressure, and the presence of a solvent.

Conformational Flexibility and Dynamics in Solution

In a solvent, the conformation of this compound would be dynamic. MD simulations could track the rotation of the tert-butyl group and the fluctuations in the planarity of the benzothiazole ring. The movement of the amine group and its hydrogen atoms would also be captured, providing insights into its hydrogen bonding capabilities.

By analyzing the trajectory of the simulation, one could determine the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Interaction with Solvents and Potential for Self-Assembly

The interaction of this compound with solvent molecules is critical for understanding its solubility and transport properties. MD simulations can be used to calculate the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

The amine group is capable of forming hydrogen bonds with protic solvents like water or alcohols. The nitrogen and sulfur atoms in the thiazole ring can also act as hydrogen bond acceptors. The bulky, nonpolar tert-butyl group, on the other hand, would likely have hydrophobic interactions with the solvent.

Spectroscopic Property Prediction

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and for understanding the underlying quantum mechanical phenomena.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed approach for such predictions. japsonline.commdpi.com

For a molecule like this compound, DFT calculations would typically be performed to first optimize the molecular geometry. Following this, GIAO calculations at a suitable level of theory (e.g., B3LYP with a 6-311G(d,p) basis set) are used to compute the NMR isotropic shielding values. japsonline.com These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹³C NMR chemical shifts are also highly informative. The carbon atoms of the benzothiazole ring in related structures have been reported across a range from approximately 111 to 176 ppm. japsonline.comacs.org The C2 carbon, being part of the thiazole ring and bonded to the tert-butyl group, would have a distinct chemical shift, as would the carbons of the benzene ring, which are influenced by the electron-donating amino group at the C6 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative 2-Alkyl-6-aminobenzothiazole Analog

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 135 |

| Aromatic C-NH₂ | - | ~140 - 150 |

| Aromatic C-S | - | ~130 - 140 |

| Thiazole C=N | - | ~160 - 175 |

| tert-Butyl CH₃ | ~1.4 | ~30 |

| tert-Butyl C | - | ~35 |

| Amine NH₂ | Variable (e.g., 4.0-6.0) | - |

Note: The data in this table is illustrative and based on typical values for analogous structures found in computational studies of benzothiazole derivatives. japsonline.comacs.org Actual values for this compound may vary.

Vibrational Frequency Calculations and Assignment Assistance

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are exceptionally useful for computing these vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra serve as a powerful aid in the assignment of experimental IR and Raman bands.

The process involves optimizing the molecular geometry to a minimum on the potential energy surface, followed by the calculation of the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. nih.gov

For this compound, key vibrational modes would include the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the tert-butyl group (around 2900-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and various C-C stretching and bending vibrations within the aromatic system. acs.orgresearchgate.net The IR spectrum of the parent 2-aminobenzothiazole (B30445) shows characteristic bands that would be expected to be present, with shifts induced by the tert-butyl substituent. nist.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (tert-Butyl) | 2850 - 2980 |

| C=N Stretch (Thiazole) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch | 650 - 750 |

Note: This data is predictive and based on DFT calculations for analogous benzothiazole structures. nih.govresearchgate.net

Theoretical Calculation of Electronic Spectra

Theoretical methods can also predict electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov These calculations can help in understanding the origin of the absorption bands observed in experimental UV-Vis spectra.

The electronic spectrum of this compound is expected to be characterized by π-π* transitions within the conjugated benzothiazole system. The presence of the electron-donating amino group at the 6-position and the tert-butyl group at the 2-position will influence the energies of the molecular orbitals and, consequently, the absorption wavelengths. The amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole. researchgate.net Studies on related benzothiazole derivatives show that absorption maxima are strongly influenced by the substituents on the ring system. researchgate.netmdpi.com

Calculations would reveal the nature of the electronic transitions, for instance, whether they are localized on the benzothiazole core or involve charge transfer from the amino group to the heterocyclic ring. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), as solvent polarity can significantly affect the electronic spectra. nih.gov

Structure-Property Relationship (SPR) Studies (Non-Biological)

SPR studies aim to establish a correlation between the chemical structure of a molecule and its macroscopic properties. For this compound, computational studies can elucidate how its electronic and structural features dictate its optical and reactive properties.

Correlation of Electronic Structure with Optical Properties

The optical properties of a molecule are intrinsically linked to its electronic structure, particularly the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that often correlates with the molecule's electronic absorption properties and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino group, while the LUMO is likely to be distributed over the electron-deficient thiazole part of the molecule. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The energy of the HOMO-LUMO gap can be tuned by substituents; electron-donating groups like the amino group raise the HOMO energy, while the effect of the alkyl group at C2 is generally less pronounced. A smaller HOMO-LUMO gap typically corresponds to absorption at longer wavelengths. nih.gov

Computational studies on various benzothiazole derivatives have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby modifying the optical properties. nih.govmdpi.com For instance, stronger electron-donating groups lead to a smaller energy gap and a red-shifted absorption spectrum.

Influence of Substituent Effects on Molecular Reactivity

The electronic effects of the substituents also govern the molecule's reactivity. The amino group at the 6-position is a strong activating group, increasing the electron density of the benzene ring and making it more susceptible to electrophilic substitution. Conversely, the thiazole ring is generally electron-deficient.

Computational chemistry can quantify these effects by calculating various reactivity descriptors derived from the FMO energies. These include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. mdpi.com For example, the distribution of the molecular electrostatic potential (MEP) on the molecule's surface can be calculated to identify regions that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the thiazole ring and the oxygen atoms (if any), and a positive potential around the amino protons.

Reaction Pathway and Mechanism Elucidation

The formation of this compound is a subject of significant interest in synthetic chemistry due to the prevalence of the benzothiazole scaffold in pharmacologically active compounds. Computational and theoretical investigations provide a molecular-level understanding of the reaction pathways and mechanisms, offering insights that complement experimental studies. The most common synthetic route to 2-substituted-6-aminobenzothiazoles involves the cyclization of a p-amino-substituted aniline (B41778) with a suitable reagent to introduce the 2-substituent.

A plausible reaction pathway for the synthesis of this compound involves the reaction of 4-aminobenzene-1,3-dithiol with a tert-butyl containing electrophile or the cyclization of a thiourea (B124793) derivative. A widely employed method is the condensation of a 2-aminothiophenol (B119425) derivative with an appropriate carbonyl compound, in this case, one that can provide the tert-butyl group, such as pivaloyl chloride or a related derivative.

The generally accepted mechanism for the condensation reaction between a 2-aminothiophenol and a carbonyl compound proceeds through several key elementary steps:

Nucleophilic Attack: The amino group of the aminothiophenol attacks the carbonyl carbon of the tert-butyl-containing electrophile, forming a tetrahedral intermediate.

Proton Transfer: A series of proton transfers occurs, leading to the formation of a Schiff base or a related imine intermediate.

Intramolecular Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion, leading to the closure of the thiazole ring and the formation of a dihydrobenzothiazole intermediate.

Aromatization: The final step involves the elimination of a molecule, typically water, to yield the aromatic this compound product.

Transition State Characterization for Elementary Steps

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing the transition state (TS) for each elementary step in the reaction mechanism. nih.gov The transition state is a high-energy, transient molecular configuration that connects the reactants and products of an elementary reaction. By locating and characterizing the transition state, chemists can understand the energy barrier that must be overcome for the reaction to proceed.

For the synthesis of this compound, each of the elementary steps described above would have a unique transition state. For instance, the initial nucleophilic attack of the amino group on the carbonyl carbon involves a transition state where the new nitrogen-carbon bond is partially formed. The intramolecular cyclization step would proceed through a cyclic transition state where the sulfur-carbon bond is beginning to form.

The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, is a critical piece of information derived from computational studies. For example, in the cyclization step, the S---C bond distance in the transition state would be shorter than the sum of the van der Waals radii but longer than a typical single bond. The presence of the bulky tert-butyl group is expected to influence the geometry and energy of the transition states, potentially leading to increased steric hindrance and higher activation barriers compared to less bulky substituents. This is consistent with experimental observations where increased steric hindrance from tert-butyl groups can lead to diminished reaction yields. mdpi.com

Theoretical calculations on related benzothiazole syntheses have utilized methods like B3LYP with various basis sets to optimize the geometries of reactants, products, and transition states. mdpi.commdpi.com Vibrational frequency calculations are then performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 1: Illustrative Transition State Parameters for a Generic Benzothiazole Synthesis Step (Cyclization)

| Parameter | Value |

| Imaginary Frequency (cm⁻¹) | -250 to -400 |

| Key Bond Distance (Forming) | S-C: 2.1-2.5 Å |

| Key Bond Angle (Changing) | N-C-S: 90-100° |

Note: The data in this table is illustrative for a generic benzothiazole synthesis and not specific to this compound. Actual values would require specific computational studies.

Reaction Energetics and Kinetic Predictions

Reaction energetics, as determined by computational methods, provide quantitative data on the feasibility and rate of a chemical reaction. By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed.

The key energetic parameters include:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products. A negative ΔErxn indicates an exothermic reaction, while a positive value indicates an endothermic reaction.

Kinetic predictions can be made using the activation energies derived from transition state theory. The rate constant (k) of a reaction is exponentially dependent on the activation energy, as described by the Arrhenius equation. Therefore, even small changes in the calculated activation energy can have a significant impact on the predicted reaction rate.

Table 2: Illustrative Reaction Energetics for a Generic Benzothiazole Synthesis

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

| Nucleophilic Attack | 10 - 15 | -5 to -10 |

| Intramolecular Cyclization | 15 - 25 | -10 to -15 |

| Aromatization | 5 - 10 | -20 to -30 |

Note: The data in this table is illustrative for a generic benzothiazole synthesis and not specific to this compound. The values represent a plausible range based on general organic reactions of this type.

An in-depth analysis of the chemical reactivity and derivatization pathways for the compound this compound reveals a versatile scaffold amenable to a wide range of chemical transformations. The reactivity is primarily dictated by two key structural features: the aromatic primary amine at the 6-position and the electron distribution of the benzothiazole ring system itself. These features allow for selective modifications at the amine group or on the aromatic ring, leading to a diverse array of derivatives.

Future Research Directions and Unexplored Avenues for 2 Tert Butyl 1,3 Benzothiazol 6 Amine

Novel Synthetic Methodologies and Process Intensification

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, traditionally involving the condensation of 2-aminothiophenols with various carbonyl compounds or their derivatives. nih.gov Future research on 2-tert-butyl-1,3-benzothiazol-6-amine could focus on developing more efficient, selective, and scalable synthetic methods.

Key areas for exploration include:

Catalyst Development: While numerous catalysts have been employed for benzothiazole (B30560) synthesis, including ionic liquids, metal nanoparticles, and heterogeneous catalysts, there is scope for discovering novel catalytic systems with higher efficacy and recyclability. mdpi.com For instance, the use of earth-abundant metal catalysts or metal-free catalytic systems would align with green chemistry principles. nih.govmdpi.com

Process Intensification: Techniques such as microwave-assisted synthesis and flow chemistry could significantly reduce reaction times and improve yields. bepls.com Microwave irradiation has been shown to accelerate the synthesis of 2-aminothiazoles, a related class of compounds. bepls.com

One-Pot Reactions: Designing one-pot multi-component reactions starting from readily available precursors could streamline the synthesis, minimize waste, and improve atom economy. mdpi.com

Table 1: Potential Novel Synthetic Strategies for this compound

| Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. | Optimization of reactor design, reaction conditions, and integration of in-line purification. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. chemrxiv.org | Development of suitable photocatalysts and exploration of novel reaction pathways. chemrxiv.org |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally benign. | Screening for and engineering of enzymes capable of catalyzing the key bond-forming reactions. |

| Mechanochemistry | Solvent-free or low-solvent conditions, access to novel reactivity. | Investigation of different grinding techniques and additives to control the reaction outcome. |

Exploration of Enhanced Photophysical Properties through Structural Modification

Benzothiazole derivatives are known for their interesting photophysical properties, including fluorescence, which makes them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and imaging agents. nih.govmdpi.com The photophysical properties of this compound are ripe for exploration and enhancement through targeted structural modifications.

Future research could investigate:

Introduction of Electron-Donating and -Withdrawing Groups: The electronic nature of substituents on the benzothiazole core can significantly influence the absorption and emission wavelengths. mdpi.com Attaching electron-donating groups to the 6-amino position or electron-withdrawing groups to other parts of the molecule could lead to a bathochromic (red) shift in the fluorescence spectrum.

Extension of π-Conjugation: Introducing additional aromatic or heteroaromatic rings to the benzothiazole scaffold can extend the π-conjugated system, which typically results in a red-shift of the absorption and emission maxima and an increase in the quantum yield. mdpi.com

Exploiting Excited-State Intramolecular Proton Transfer (ESIPT): The introduction of a proton-donating group in proximity to a nitrogen atom of the benzothiazole ring can lead to ESIPT, a process that often results in a large Stokes shift and dual emission, which are desirable properties for fluorescent sensors. mdpi.com

Integration into Advanced Smart Materials (e.g., stimuli-responsive)

The unique electronic and photophysical properties of benzothiazole derivatives make them attractive building blocks for advanced smart materials that can respond to external stimuli such as light, heat, pH, or the presence of specific analytes.

Potential research directions include:

Chemosensors: The 6-amino group of this compound can be functionalized to create receptors for specific ions or molecules. Binding of the analyte could induce a change in the fluorescence or color of the material, enabling its use as a chemosensor. mdpi.com

Stimuli-Responsive Polymers: Incorporating the this compound moiety into polymer chains could lead to materials that change their properties, such as solubility or conformation, in response to external stimuli. For example, protonation of the amino group at low pH could alter the polymer's hydrophilicity. mdpi.com

Organic Electronics: The electron-rich nature of the benzothiazole ring suggests potential applications in organic electronics. nih.gov Further research could explore the use of this compound and its derivatives as components in organic field-effect transistors (OFETs) or as host materials in OLEDs.

Deeper Theoretical Insights into Reactivity and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure, reactivity, and electronic properties of molecules. scirp.orgscirp.org Deeper theoretical studies on this compound can provide valuable insights to guide experimental work.

Future theoretical investigations could focus on:

Reactivity Descriptors: Calculation of global and local reactivity descriptors, such as Fukui functions and condensed softness indices, can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new synthetic reactions. researchgate.net

Excited State Calculations: Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of the molecule and its derivatives, providing a theoretical basis for understanding its photophysical properties and guiding the design of new fluorescent materials. scirp.org

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with biological targets such as enzymes or receptors.

Development of Sustainable Synthesis and Application Strategies

The principles of green chemistry are increasingly important in chemical research and industry. nih.govmdpi.com Future work on this compound should prioritize the development of sustainable synthesis and application strategies.

Key aspects of this research include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of the synthesis. nih.govbepls.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources would contribute to a more sustainable chemical industry.

Biodegradability and Ecotoxicity: Investigating the environmental fate and toxicity of this compound and its derivatives is crucial for ensuring their long-term sustainability. Theoretical studies can provide initial predictions of biodegradability. scirp.org

Advanced Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the reaction mechanisms and the behavior of this compound in various applications, advanced in-situ characterization techniques are essential.

Future research could employ:

In-Situ Spectroscopy: Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy can be used to monitor the progress of a reaction in real-time, providing valuable information about reaction intermediates and kinetics.

Time-Resolved Spectroscopy: To study the photophysical processes of the molecule, time-resolved fluorescence and absorption spectroscopy can provide insights into the dynamics of the excited state.

Single-Molecule Spectroscopy: This powerful technique can be used to probe the properties of individual molecules, revealing heterogeneities that are hidden in ensemble measurements.

Q & A

Basic: What are the common synthetic routes for preparing 2-tert-butyl-1,3-benzothiazol-6-amine?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A standard method includes reacting 6-amino-1,3-benzothiazole with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions (e.g., potassium carbonate in DMF or THF) at reflux temperatures (80–120°C) for 6–12 hours . Solvent choice (polar aprotic vs. protic) and reaction time are critical for yield optimization. For example, using DMF as a solvent enhances nucleophilicity of the amine group, while prolonged heating may lead to decomposition by-products.

Advanced: How can reaction conditions be optimized to minimize by-product formation during alkylation of the benzothiazole core?

Answer:

By-product formation (e.g., over-alkylation or oxidation) can be mitigated by:

- Controlled stoichiometry: Limiting tert-butyl halide to 1.1–1.3 equivalents.

- Temperature modulation: Maintaining reflux below 100°C to prevent thermal degradation.

- Catalytic additives: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Inert atmosphere: Conducting reactions under nitrogen/argon to avoid oxidation of the thiazole sulfur .

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- NMR:

- MS (ESI): Molecular ion peak at m/z 236.3 (M+H⁺) .

- IR: N-H stretch (~3400 cm⁻¹), C-S stretch (~680 cm⁻¹) .

Advanced: How can computational modeling (e.g., DFT) complement experimental data for structural validation?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:

- Electron density distribution: Confirming resonance stabilization of the benzothiazole ring.

- Vibrational frequencies: Matching IR peaks to theoretical modes (e.g., C-S bond stretching) .

- X-ray crystallography: SHELX software refines crystal structures by comparing experimental and calculated bond lengths/angles (e.g., tert-butyl C-C bond: ~1.54 Å) .

Basic: What are the key biological activities reported for benzothiazole derivatives like this compound?

Answer:

Benzothiazoles exhibit:

- Antimicrobial activity: Inhibition of bacterial DNA gyrase or fungal ergosterol synthesis.

- Anticancer potential: Apoptosis induction via topoisomerase II inhibition .

- Fluorescent properties: Applications in cellular imaging due to π-conjugated systems .

Note: Activity varies with substituents; tert-butyl groups enhance lipophilicity and membrane permeability .

Advanced: How can researchers design assays to evaluate the enzyme inhibitory effects of this compound?

Answer:

- In vitro assays:

- Controls: Include positive inhibitors (e.g., etoposide for topoisomerase II) and vehicle-only samples.

- Data analysis: Use nonlinear regression (GraphPad Prism) to model dose-response curves .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices?

Answer:

- HPLC-UV: C18 column, mobile phase = acetonitrile/water (70:30), detection at 254 nm .

- LC-MS/MS: MRM transitions m/z 236 → 191 (qualitative) and 236 → 92 (quantitative) .

- Sample preparation: Liquid-liquid extraction (ethyl acetate) or SPE (C18 cartridges) .

Advanced: What challenges arise in detecting low-concentration metabolites of this compound in biological samples?

Answer:

- Matrix interference: Co-eluting biomolecules require high-resolution MS (Q-TOF) or tandem MS .

- Metabolite instability: Use stabilizing agents (e.g., EDTA in plasma) and immediate flash-freezing .

- Sensitivity limits: Employ isotopic labeling (e.g., ¹³C-tert-butyl) for internal standardization .

Basic: How does the tert-butyl group influence the compound’s physicochemical properties?

Answer:

- Lipophilicity: Increases logP by ~1.5 units, enhancing blood-brain barrier penetration.

- Steric effects: Reduces reactivity at the 2-position, directing electrophiles to the 6-amine .

- Thermal stability: Tert-butyl groups resist thermal decomposition up to 200°C .

Advanced: What strategies can resolve contradictions in reported bioactivity data for benzothiazole derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products